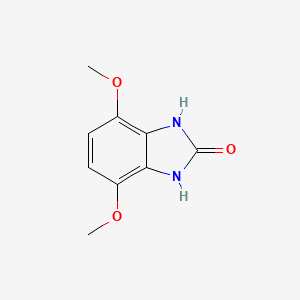

4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-13-5-3-4-6(14-2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCKFCZCSTFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345082 | |

| Record name | STK367612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25808-72-4 | |

| Record name | STK367612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,7 Dimethoxy 1,3 Dihydro 2h Benzimidazol 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity, functional groups, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra provide fundamental information about the molecular structure. A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one, one would expect to see signals corresponding to the two aromatic protons, the two N-H protons of the urea moiety, and the six protons of the two methoxy (B1213986) groups. The symmetry of the molecule would likely render the two methoxy groups and the two N-H protons chemically equivalent, respectively. The aromatic protons would likely appear as a doublet or two distinct signals depending on their coupling.

A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the urea, the carbons of the aromatic ring (both those bearing substituents and those bearing hydrogens), and the carbons of the methoxy groups.

However, specific experimental ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one are not available in the reviewed literature.

Table 1: Expected ¹H NMR Data for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one No experimental data found in the searched literature.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic CH | Data not available | Data not available | Data not available |

| N-H | Data not available | Data not available | Data not available |

| OCH₃ | Data not available | Data not available | Data not available |

Table 2: Expected ¹³C NMR Data for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one No experimental data found in the searched literature.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| Aromatic C-O | Data not available |

| Aromatic C-N | Data not available |

| Aromatic C-H | Data not available |

| OCH₃ | Data not available |

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D NMR and elucidating complex structural details.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons, such as those on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the methoxy protons to their attached aromatic carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional conformation.

A search of the scientific literature did not yield any published 2D NMR data (COSY, HMQC, HMBC, or NOESY) for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is C₉H₁₀N₂O₃, with a calculated exact mass of 194.0691 g/mol . HRMS analysis would confirm this exact mass.

Furthermore, by analyzing the fragmentation pattern (the masses of the pieces the molecule breaks into upon ionization), one can deduce structural information. Common fragmentation pathways for this molecule might include the loss of methyl groups (•CH₃) from the methoxy substituents or the cleavage of the urea ring.

Specific experimental HRMS data, including the measured exact mass and a detailed analysis of the fragmentation pathways for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one, have not been reported in the reviewed literature.

Table 3: Predicted HRMS Data for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one No experimental data found in the searched literature.

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | 195.0764 | Data not available |

| [M+Na]⁺ | 217.0584 | Data not available |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of specific functional groups.

For 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one, key expected vibrational bands would include:

N-H stretching from the urea moiety, typically appearing as a broad band in the region of 3200-3400 cm⁻¹.

C=O stretching from the urea carbonyl group, expected as a strong absorption around 1680-1720 cm⁻¹.

C-O stretching from the methoxy groups, typically found in the 1000-1300 cm⁻¹ region.

C-N stretching from the imidazole (B134444) ring and urea linkage.

Aromatic C=C stretching and C-H bending vibrations.

No experimental IR or Raman spectra for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one were found in the surveyed scientific publications.

Table 4: Expected IR Absorption Bands for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one No experimental data found in the searched literature.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C-H (Aromatic) Stretch | Data not available |

| C-H (Aliphatic) Stretch | Data not available |

| C=O Stretch | Data not available |

| C=C (Aromatic) Stretch | Data not available |

| C-O Stretch | Data not available |

| C-N Stretch | Data not available |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. A successful single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, which would be expected for this compound.

A search for crystallographic data for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one in crystallographic databases and the broader scientific literature did not yield any results.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

The molecular structure of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one possesses a plane of symmetry that bisects the C=O group and the aromatic ring between the two methoxy groups. Due to this symmetry, the molecule is achiral. Therefore, it does not have enantiomers and will not exhibit optical activity. Consequently, chiroptical spectroscopy is not applicable for the analysis of this compound.

Chemical Reactivity and Derivatization Strategies of 4,7 Dimethoxy 1,3 Dihydro 2h Benzimidazol 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups at positions 4 and 7 are strong electron-donating groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions. In this symmetrically substituted molecule, the only available positions for substitution are C5 and C6. These positions are ortho to one methoxy group and meta to the other, making them highly susceptible to attack by electrophiles.

Common electrophilic substitution reactions applicable to such activated aromatic systems include nitration, halogenation, and sulfonation. For instance, studies on the parent 1,3-dihydro-2H-benzimidazol-2-one show that it undergoes nitration with a potassium nitrate/sulfuric acid mixture and chlorosulfonation with chlorosulfonic acid. nih.gov In the case of the unsubstituted benzimidazol-2-one (B1210169), chlorosulfonation occurs at the 5-position. derpharmachemica.com For the 4,7-dimethoxy derivative, the strong activating effect of the methoxy groups would direct incoming electrophiles to the C5 and C6 positions.

Conversely, nucleophilic aromatic substitution on the benzene ring of 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is generally not feasible. Such reactions require the presence of strong electron-withdrawing groups to decrease the electron density of the ring and a suitable leaving group, neither of which are present in the parent molecule.

Functionalization at the Imidazole (B134444) Nitrogen Atoms (N-Alkylation, N-Acylation)

The nitrogen atoms of the imidazole ring (N1 and N3) are nucleophilic and can be readily functionalized through reactions like alkylation and acylation. Since 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is a symmetrical molecule, the N1 and N3 positions are chemically equivalent, simplifying derivatization to either mono- or di-substituted products.

N-alkylation is commonly achieved by treating the benzimidazolone with alkyl halides in the presence of a base. Studies on the parent 1,3-dihydro-2H-benzimidazol-2-one have shown that N-mono- and N,N'-disubstituted derivatives can be prepared in excellent yields using various alkyl halides under phase transfer catalytic conditions. organic-chemistry.org Similarly, N-acylation can be performed to introduce acyl groups. An efficient microwave-assisted amidation procedure for the synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one-based compounds has been developed, significantly reducing reaction times compared to conventional methods. osi.lv These methodologies are broadly applicable to the 4,7-dimethoxy derivative. The choice of reaction conditions, stoichiometry, and the nature of the electrophile determines the extent of substitution.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), Phase Transfer Catalyst | Varies (e.g., Room Temp, 24h) | N-mono or N,N'-dialkyl | organic-chemistry.org |

| N-Acylation | Carboxylic Acid, Amine, Coupling Reagent (e.g., Cyanuric Chloride, HATU) | Microwave heating (e.g., 10 min) | N-acyl / N-amide | osi.lv |

| N-Alkylation | Ethylchloroformate, K₂CO₃ | 2-MeTHF, 90°C, 16h | N-ethoxycarbonyl | derpharmachemica.com |

Reactions Involving the Carbonyl Group

The carbonyl group at the C2 position of 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is part of a cyclic urea structure. Due to resonance stabilization involving the lone pairs of the adjacent nitrogen atoms, this carbonyl group is significantly less electrophilic than a typical ketone or aldehyde carbonyl. This stability makes it relatively unreactive towards many common carbonyl reagents.

Despite its stability, the carbonyl group can undergo certain transformations under specific conditions. One notable reaction is thionation, the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). This is typically accomplished using a thionating agent such as Lawesson's reagent. organic-chemistry.orgnih.gov Lawesson's reagent is effective for the thionation of amides and lactams, making it suitable for the benzimidazolone scaffold. organic-chemistry.orgorgsyn.org The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond. organic-chemistry.org This would yield the corresponding 4,7-dimethoxy-1,3-dihydro-2H-benzimidazole-2-thione.

Another potential, though less common, reaction is the reduction of the carbonyl group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing amides and related functional groups, which could potentially reduce the C=O group to a methylene (CH₂) group, although this would require harsh conditions and may affect other functional groups in the molecule.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) encompasses methods that introduce chemical groups into complex molecules at the final steps of a synthesis, enabling rapid diversification and optimization of lead compounds in drug discovery. prepchem.com For the 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one scaffold, LSF strategies could provide powerful tools for creating diverse analogues.

A primary target for LSF on this molecule is the direct functionalization of C-H bonds. The electron-rich nature of the benzene ring at the C5 and C6 positions makes them potential sites for transition-metal-catalyzed C-H activation reactions. researchgate.net Methodologies such as palladium-catalyzed C-H olefination or arylation could be employed to introduce new carbon-carbon bonds at these positions. Catalytic, bifunctional templates have been designed that can bind to a heterocyclic substrate and direct C-H activation to a remote site, a strategy that could potentially be adapted for this system. nih.gov Such approaches avoid the need for pre-functionalized starting materials and allow for direct modification of the core structure.

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms and intermediates involved in the derivatization of 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is crucial for controlling reaction outcomes and designing new synthetic routes. For electrophilic aromatic substitution, the mechanism involves the formation of a positively charged intermediate, a sigma complex or arenium ion, which is stabilized by the electron-donating methoxy groups. In the case of chlorosulfonation, the electrophile is believed to be the ClSO₂⁺ cation, generated from the dissociation of chlorosulfonic acid. derpharmachemica.com

In reactions involving benzimidazole (B57391) derivatives, intermediates can be studied using a combination of spectroscopic methods and computational chemistry. For example, NMR spectroscopy and Density Functional Theory (DFT) calculations have been used to study dicationic electrophilic species that act as intermediates in Friedel–Crafts reactions of related benzimidazole compounds under superacid conditions. nih.gov

The mechanism for the thionation of a carbonyl group with Lawesson's reagent is understood to involve the reagent existing in equilibrium with a more reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This ylide reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring intermediate. organic-chemistry.org This intermediate then undergoes a cycloreversion, similar to a portion of the Wittig reaction mechanism, to yield the thiocarbonyl product and a stable oxygen-phosphorus byproduct. organic-chemistry.org

Structure Activity Relationship Sar Studies of 4,7 Dimethoxy 1,3 Dihydro 2h Benzimidazol 2 One Derivatives

Systematic Modification of Substituents at Key Positions

The exploration of SAR for benzimidazole (B57391) derivatives often begins with the systematic modification of substituents at various positions on the bicyclic core. For the 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one scaffold, the key positions for modification include the nitrogen atoms of the imidazole (B134444) ring (N1 and N3) and the carbon atoms of the benzene (B151609) ring, particularly C2, C5, and C6. nih.gov

Research has shown that the nature and position of substituents on the benzimidazole ring play a critical role in determining biological activity. nih.govnih.gov In closely related benzimidazole-4,7-dione analogs, modifications at the C2 position have been shown to be particularly influential. For instance, substituting a methyl group at the C2 position with a trifluoromethyl group can significantly alter the compound's properties.

Furthermore, the introduction of various substituents at the C5 and C6 positions has been a fruitful strategy. Studies involving the synthesis of a series of 5,6-disubstituted benzimidazole derivatives have demonstrated that these positions are amenable to a wide range of chemical groups, allowing for the fine-tuning of activity. For example, introducing different arylamine moieties at these positions can modulate the compound's interaction with its biological target. The N1 and N3 positions of the benzimidazol-2-one (B1210169) ring are also prime targets for substitution, often with alkyl or aryl groups, to explore steric and electronic requirements within the binding site.

Investigation of Steric, Electronic, and Lipophilic Effects on Activity

The biological activity of a compound is governed by a combination of steric, electronic, and lipophilic factors. SAR studies aim to deconstruct these contributions to build a comprehensive model of the pharmacophore.

Electronic Effects: The electronic nature of substituents can drastically alter the reactivity and binding affinity of a molecule. A prominent example is the substitution at the C2 position of the benzimidazole core. Replacing an electron-donating group like methyl (-CH₃) with a strongly electron-withdrawing group like trifluoromethyl (-CF₃) can lead to significant improvements in metabolic stability. This enhancement is often attributed to the increased strength of the C-CF₃ bond and the alteration of the electron density of the entire heterocyclic system.

Lipophilic and Steric Effects: The lipophilicity and size of substituents are critical for membrane permeability and fitting into the target's binding pocket. In studies on related benzimidazole-4,7-diones, a series of derivatives were synthesized with various halide-substituted anilines. The identity and position of the halide on the aniline (B41778) ring influenced the antagonistic activity. This suggests a delicate balance of lipophilicity, size (steric bulk), and electronic properties is required for optimal activity. For example, different halogen substitutions (e.g., -F, -Cl, -Br) provide a systematic way to vary these parameters and probe the specific requirements of the binding site.

To illustrate these relationships, the following table presents SAR data from a study on analogous benzimidazole-4,7-dione derivatives, showcasing how modifications at the C2 and C5/C6 positions affect their inhibitory concentration (IC₅₀).

| Compound | R1 (at C2) | R2 (Substituent on aniline at C5/C6) | IC₅₀ (nM) |

|---|---|---|---|

| 1 | -CH₃ | 4-Fluoroaniline | 1030 |

| 2 | -CF₃ | 4-Fluoroaniline | 240 |

| 3 | -CF₃ | 3,4-Difluoroaniline | 180 |

| 4 | -CF₃ | 4-Chloroaniline | 310 |

| 5 | -CF₃ | 4-Bromoaniline | 280 |

| 6 | -CF₃ | Aniline | 550 |

This table is generated based on representative data from related compound series for illustrative purposes.

The data indicates that the trifluoromethyl group at R1 is superior to the methyl group. Furthermore, di-substitution on the aniline ring with electron-withdrawing fluorine atoms (Compound 3) resulted in the highest potency, highlighting the importance of electronic and lipophilic characteristics.

Positional Isomerism and its Influence on Molecular Interactions

Positional isomerism, the placement of substituents at different positions on a molecular scaffold, can have a profound impact on biological activity. nih.gov The specific arrangement of functional groups dictates the molecule's three-dimensional shape, dipole moment, and the presentation of hydrogen bond donors and acceptors. For the 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one scaffold, the 4,7-substitution pattern is distinct from other possible isomers, such as 5,6-dimethoxy or 4,5-dimethoxy arrangements.

Each positional isomer will exhibit a unique electronic distribution and steric profile. For example, moving a methoxy (B1213986) group from the C4 to the C5 or C6 position would alter the molecule's interaction with a target protein. Some studies on related heterocyclic systems have shown that a methoxy group at a specific position, such as C6, can be essential for activity, while its presence at other positions may be detrimental. researchgate.net This is because the precise location of the oxygen's lone pairs and the methyl group can be critical for forming specific hydrogen bonds or van der Waals interactions within a binding pocket. A change in position could lead to a steric clash or the loss of a key binding interaction, thereby reducing or abolishing activity. Therefore, the 4,7-dimethoxy arrangement is a specific pharmacophoric feature that is likely optimized for a particular biological target.

Design and Synthesis of Conformationally Restricted Analogues

Many bioactive molecules are flexible and can adopt multiple conformations in solution. However, it is generally believed that a molecule binds to its target in a single, low-energy "bioactive" conformation. The strategy of designing conformationally restricted analogues aims to reduce the molecule's flexibility and lock it into this bioactive shape. This can lead to increased potency, as less entropic penalty is paid upon binding, and may also improve selectivity.

For benzimidazole derivatives, conformational restriction can be achieved by incorporating the scaffold into a more rigid, polycyclic system or by adding rigid linkers to its substituents. For example, research on benzimidazole mimics of other natural products has involved incorporating the benzimidazole ring into a larger structure that restricts the rotation of pendant aryl groups. researchgate.netnih.gov By creating a bridge between two parts of the molecule or cyclizing a side chain back onto the main scaffold, the number of accessible conformations is significantly reduced. Applying this to the 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one core could involve, for instance, linking the N1 position to the C5 position with an alkyl chain, creating a new fused ring system and thereby restricting the orientation of any substituents.

Bioisosteric Replacements and Scaffold Hopping Approaches

Scaffold Hopping: This approach involves a more radical change, where the central molecular core (the scaffold) is replaced with a structurally different one, while retaining the essential three-dimensional arrangement of key functional groups responsible for biological activity. researchgate.netresearchgate.net Starting from a 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one lead, a scaffold hopping strategy might replace the benzimidazol-2-one core with other bicyclic heterocycles like indazole, benzothiazole, or quinoxalinone. rsc.org The objective is to discover novel chemotypes that may have superior properties, such as improved pharmacokinetics, better selectivity, or a more favorable intellectual property position. The key to successful scaffold hopping is to ensure that the new scaffold can orient the critical substituents (in this case, the dimethoxy groups and any other key pharmacophoric elements) in a spatial arrangement that is congruent with the original binding mode.

Based on a comprehensive review of available scientific literature, there is a significant lack of published research on the specific biological and mechanistic activities of the compound 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one that would be required to thoroughly address the requested article outline.

Studies detailing ligand-target binding affinities, in vitro enzyme inhibition kinetics, cellular target engagement, specific phenotypic screening results, in vivo pharmacological effects in animal models, or the identification of its molecular receptors and downstream effectors could not be located for this particular chemical entity.

Research in the broader benzimidazole class of compounds is extensive; however, these findings are not directly applicable to 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one, and the instructions preclude the inclusion of information on related but distinct molecules. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided, detailed outline for this specific compound.

Analytical Method Development and Research Oriented Characterization

Chromatographic Methods (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Quantification in Research Samples

Chromatographic techniques are indispensable for separating and quantifying "4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one" from starting materials, byproducts, or other components in a research sample.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of benzimidazolone derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. In a research context, reversed-phase HPLC is commonly employed. A typical method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to efficiently separate compounds with a wide range of polarities. nih.gov Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net For purity assessment, the peak area of "4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one" is compared to the total area of all peaks in the chromatogram. This method is also invaluable for monitoring the progress of a synthesis reaction by tracking the disappearance of reactants and the appearance of the product over time.

Gas Chromatography (GC) can be used for purity assessment if the compound is sufficiently volatile and thermally stable. birchbiotech.com For many benzimidazolone derivatives, derivatization may be necessary to increase volatility and improve chromatographic behavior. jfda-online.com This process involves chemically modifying the molecule, for instance, through silylation or acylation, to make it more suitable for GC analysis. jfda-online.com The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. omicsonline.org A flame ionization detector (FID) is commonly used for quantification due to its broad response to organic compounds. The purity is determined by comparing the peak area of the derivatized target compound to the total peak area. birchbiotech.com

Interactive Table 1: Representative Chromatographic Conditions for Research Analysis Users can filter by Technique to view typical parameters for either HPLC or GC analysis of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one.

| Parameter | HPLC | GC (after derivatization) |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Fused Silica Capillary (e.g., 30m x 0.25mm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water Gradient | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array (DAD) | Flame Ionization (FID) |

| Detection Wavelength | ~280 nm | N/A |

| Injection Volume | 10 µL | 1 µL (split mode) |

| Column Temperature | Ambient or 30°C | Temperature programmed (e.g., 100°C to 280°C) |

Spectrophotometric Methods (UV-Vis) for Concentration Determination and Stability Studies in Research Solutions

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of "4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one" in solution and for conducting stability studies in a research environment. researchgate.net The benzimidazole (B57391) ring system is a chromophore that absorbs light in the UV region of the electromagnetic spectrum. mdpi.commdpi.com

To determine concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is used for these measurements to ensure the highest sensitivity and accuracy. researchgate.net Once the calibration curve is prepared, the concentration of an unknown research sample can be determined by measuring its absorbance and interpolating the value from the curve.

This technique is also well-suited for stability studies. For example, the degradation of "4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one" in a particular solvent or under specific light or temperature conditions can be monitored over time by observing the decrease in absorbance at its λmax. researchgate.net The appearance of new absorption bands may indicate the formation of degradation products.

Interactive Table 2: Illustrative Spectrophotometric Parameters for Research Use This table provides hypothetical, yet scientifically plausible, UV-Vis data for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one in a common research solvent.

| Parameter | Value |

| Solvent | Methanol or Ethanol |

| Wavelength of Max. Absorbance (λmax) | ~280 nm |

| Molar Absorptivity (ε) | ~15,000 L·mol⁻¹·cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification in Biological Matrices (research context)

In preclinical research, understanding the metabolic fate of a compound is crucial. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for identifying metabolites in complex biological matrices like plasma or liver microsomes. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for metabolite identification. nih.gov An LC system separates the parent compound from its metabolites. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion (e.g., the protonated molecule of "4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one"), its fragmentation, and the analysis of the resulting product ions. nih.gov The fragmentation pattern provides structural information that helps in identifying the metabolite. Common metabolic transformations for benzimidazole-type structures include oxidation (e.g., hydroxylation, N-oxidation), demethylation of the methoxy (B1213986) groups, and conjugation with endogenous molecules like glucuronic acid or sulfate. researchgate.netsci-hub.box

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of metabolites, particularly for smaller, more volatile molecules or after derivatization of less volatile metabolites. researchgate.net The sample extract is derivatized to increase the volatility and thermal stability of the metabolites, then separated by GC. The mass spectrometer provides mass spectra of the separated components, which can be compared to spectral libraries or interpreted to elucidate the structure of the metabolites. jfda-online.com

Interactive Table 3: Predicted Metabolites of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one for Research Identification This table outlines potential metabolic transformations and the resulting change in mass, which is a key parameter in MS-based identification.

| Metabolic Transformation | Mass Change | Predicted Metabolite m/z [M+H]⁺ (Parent m/z = 195.07) |

| Parent Compound | N/A | 195.07 |

| Hydroxylation | +16 | 211.07 |

| Mono-demethylation | -14 | 181.05 |

| Di-demethylation | -28 | 167.04 |

| Glucuronide Conjugation | +176 | 371.10 |

| Sulfate Conjugation | +80 | 275.03 |

Method Validation for Reproducibility, Accuracy, and Sensitivity in Academic Research Settings

For analytical methods used in research to be considered reliable, they must undergo a validation process to demonstrate their suitability for the intended purpose. mdpi.com While the extent of validation in an academic setting might be less stringent than in a regulated pharmaceutical environment, key parameters must still be assessed to ensure data quality.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ptfarm.pl

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. In research, it is often assessed by spike/recovery experiments, where a known amount of the pure compound is added to a blank matrix and analyzed. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Table 4: Typical Method Validation Parameters and Acceptance Criteria in a Research Context This table summarizes common validation parameters and their generally accepted criteria for analytical methods developed in an academic research setting.

| Validation Parameter | Typical Acceptance Criterion |

| Specificity | No interference at the retention time of the analyte |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (RSD%) | ≤ 5% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

Potential Research Applications and Future Directions for 4,7 Dimethoxy 1,3 Dihydro 2h Benzimidazol 2 One

Contribution to Novel Lead Discovery and Optimization in Pre-clinical Drug Discovery

The benzimidazole (B57391) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of approved drugs and biologically active compounds. This is attributed to its ability to interact with a wide range of biological targets with high affinity. The addition of dimethoxy groups at the 4 and 7 positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one an attractive starting point for drug discovery.

The process of hit-to-lead optimization often involves modifying a promising initial compound (a "hit") to improve its drug-like properties. The 4,7-dimethoxybenzimidazolone scaffold provides a versatile platform for such modifications. Medicinal chemists can synthesize a library of derivatives by altering the substituents on the benzimidazolone core to enhance properties like solubility, metabolic stability, and target affinity. This systematic approach is crucial in the preclinical phase of drug discovery to identify a lead compound with the best potential for further development.

Applications in Materials Science (e.g., organic electronics, functional polymers)

The rigid and planar structure of the benzimidazolone core, combined with the electronic influence of the methoxy (B1213986) groups, makes 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one and its derivatives promising building blocks for advanced materials.

In the realm of functional polymers, a positional isomer, 5,6-dimethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one, has been successfully used to synthesize a series of high-performance poly(benzimidazole sulfone)s (PBSs) and poly(benzimidazole ketone)s (PBKs). These polymers exhibit excellent thermal stability with high glass transition temperatures (up to 305.1 °C), good solubility in common organic solvents, and desirable optical and dielectric properties. The introduction of the dimethoxy-benzimidazolone unit into the polymer backbone leads to materials with potential applications in the microelectronics industry, where high thermal resistance and low dielectric constants are critical. Specifically, these polymers emit blue light in solution and have low water absorption, making them suitable for applications in harsh environments.

While research on the direct application of the 4,7-dimethoxy isomer in organic electronics is still emerging, the properties of its 5,6-dimethoxy counterpart are highly indicative of its potential. Benzimidazole derivatives, in general, are being explored as blue emitters in Organic Light-Emitting Diodes (OLEDs). The methoxy groups in the 4,7-positions can act as electron-donating groups, which can be used to tune the energy levels of the molecule and, consequently, the color and efficiency of the emitted light. The development of novel pyrene-benzimidazole derivatives as blue emitters for OLEDs showcases the potential of functionalized benzimidazoles in this field.

| Polymer Property | Value | Potential Application |

| Glass Transition Temperature (Tg) | Up to 305.1 °C | Microelectronics, Aerospace |

| Fluorescence Emission (in solution) | ~414 nm (blue light) | Organic Light-Emitting Diodes (OLEDs) |

| Dielectric Constant (κ) | 2.60–3.10 at 1 MHz | Insulators in electronic devices |

| Water Absorption | 0.22–0.58% | Materials for humid environments |

Development of Sensing and Diagnostic Tools

The inherent fluorescence of many benzimidazole derivatives, which can be modulated by the introduction of functional groups like methoxy substituents, makes them excellent candidates for the development of chemical sensors and diagnostic tools. These tools can be designed to detect a wide range of analytes with high sensitivity and selectivity.

Benzimidazole-based fluorescent probes have been developed for the detection of various ions and biomolecules. For instance, a novel benzimidazole-containing compound was designed as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺) at biological pH, enabling the imaging of these ions in living cells. The 4,7-dimethoxy substitution pattern on the benzimidazolone ring could be exploited to create sensors with tailored photophysical properties for specific analytes. The electron-donating methoxy groups can enhance the quantum yield of fluorescence and shift the emission wavelength, which are key parameters in sensor design.

Furthermore, the benzimidazole scaffold has been used to create fluorescent probes for detecting cyanide ions (CN⁻), a highly toxic anion. A 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol derivative demonstrated a sensitive and rapid response to cyanide. This highlights the potential of methoxy-substituted benzimidazoles in the development of tools for environmental monitoring and clinical diagnostics. The ability to fine-tune the electronic and steric properties of the benzimidazolone core through strategic functionalization is a significant advantage in the rational design of new and improved sensing platforms.

Future Research Opportunities and Challenges in the Exploration of Novel Benzimidazolone Derivatives

The exploration of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one and its derivatives is a burgeoning field with numerous opportunities and challenges. A key area for future research is the development of more efficient and regioselective synthetic methods to access a wider variety of functionalized benzimidazolones. While several synthetic routes exist, challenges remain in achieving high yields and controlling the substitution patterns, especially for complex derivatives.

A significant opportunity lies in the design of novel therapeutic agents targeting a broader range of diseases. The benzimidazolone scaffold has proven its versatility, and by leveraging computational tools for molecular docking and structure-activity relationship (SAR) studies, researchers can rationally design new derivatives with enhanced potency and selectivity. A major challenge in this area is overcoming drug resistance, which necessitates the continuous development of new compounds with novel mechanisms of action.

In materials science, future research will likely focus on incorporating the 4,7-dimethoxybenzimidazolone unit into a wider array of polymers and organic electronic materials. A key challenge will be to precisely control the polymer architecture to achieve desired properties for specific applications, such as high-efficiency OLEDs or robust polymer membranes.

The development of advanced chemical probes and sensors based on this scaffold also presents exciting opportunities. Future work could focus on creating multimodal probes that can be detected by different imaging techniques or sensors capable of detecting multiple analytes simultaneously. The primary challenge in this domain is to achieve high selectivity in complex biological or environmental samples.

Multidisciplinary Research Collaborations for Comprehensive Understanding

To fully unlock the potential of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one and its derivatives, a multidisciplinary approach is essential. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and physicists will be crucial for a comprehensive understanding and application of this versatile scaffold.

Chemistry and Biology: Synthetic chemists can develop novel methods to create diverse libraries of 4,7-dimethoxybenzimidazolone derivatives. In parallel, biologists and pharmacologists can screen these compounds for activity against various biological targets, leading to the identification of new drug leads.

Materials Science and Engineering: Materials scientists can work with chemists to design and synthesize novel polymers and organic electronic materials incorporating the 4,7-dimethoxybenzimidazolone unit. Engineers can then fabricate and test devices, such as OLEDs and sensors, based on these new materials.

Computational and Experimental Science: Computational chemists can use molecular modeling and simulation techniques to predict the properties of new derivatives and guide experimental efforts. This synergy between computational and experimental approaches can significantly accelerate the discovery and optimization process in both drug development and materials science.

Such collaborative efforts will undoubtedly foster innovation and lead to the development of new technologies and therapies based on the unique properties of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl sources. For example, refluxing 4,7-dimethoxy-1,2-diaminobenzene with urea in acetic acid (3–6 hrs, 80–100°C) yields the target product. Catalysts like tetrabutylammonium bromide improve alkylation efficiency during functionalization .

- Key variables : Solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst loading critically affect regioselectivity and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 4,7-Dimethoxy derivatives from other benzimidazolone analogs?

- Methodology :

- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm (doublets due to coupling with adjacent protons) and NH protons at δ 10.2–10.5 ppm (broad singlet) .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C-O of methoxy groups) .

- MS : Molecular ion peak [M+H]⁺ at m/z 237.1 and fragmentation patterns (e.g., loss of CO or methoxy groups) confirm structural integrity .

Q. What fluorescence properties make this compound suitable for sensing applications?

- Methodology : The planar benzimidazole core enables Excited-State Intramolecular Proton Transfer (ESIPT) , producing a large Stokes shift (Δλ > 100 nm) and solvent-dependent emission. Methoxy groups enhance electron-donating capacity, improving quantum yield (Φ ≈ 0.4–0.6 in DMSO) .

Q. How is the compound screened for biological activity (e.g., antimicrobial or anticancer)?

- Methodology :

- Antimicrobial : Agar diffusion assays (MIC ≤ 25 µg/mL against S. aureus) .

- Anticancer : MTT assays (IC₅₀ ~ 10–50 µM against MDA-MB-231 cells) via ROS generation and mitochondrial apoptosis pathways .

Q. What strategies improve solubility for in vitro studies?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Structural modifications : Introduce polar substituents (e.g., hydroxyl, amine) while retaining methoxy groups .

Advanced Research Questions

Q. How does the ESIPT mechanism in 4,7-Dimethoxy-benzimidazolone explain its dual fluorescence emission?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal proton transfer between N-H and adjacent carbonyl oxygen, forming keto-enol tautomers. Time-resolved fluorescence confirms two decay lifetimes (τ₁ ≈ 1–2 ns, τ₂ ≈ 5–10 ns) .

Q. How can 3D-QSAR models guide the design of derivatives with enhanced α-amylase inhibition?

- Methodology :

- Descriptors : Use steric (Sterimol parameters), electronic (Hammett σ), and hydrophobic (ClogP) terms.

- Validation : Leave-one-out cross-validation (q² > 0.6) and external test sets (R² > 0.8) .

- Example : Bulky substituents at position 2 improve binding to α-amylase’s hydrophobic pocket .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Methodology :

- Control experiments : Repeat synthesis under inert atmosphere to rule out oxidation.

- Advanced techniques : 2D NMR (COSY, HSQC) to assign coupling networks.

- Computational validation : Compare experimental NMR shifts with Gaussian-calculated values .

Q. What structural modifications enhance selectivity for Cu²⁺/Zn²⁺ sensing over other metal ions?

- Methodology :

- Chelation design : Introduce pyridine or thiophene moieties at position 1 to increase metal-binding affinity (Kd < 1 µM) .

- Fluorescence quenching studies : Measure Stern-Volmer constants (Ksv) to assess interference from Fe³⁺ or Al³⁺ .

Q. How do computational (DFT/MD) and experimental data align in predicting tautomeric stability?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.